Anti-TMV Protective Activity: Spiramine A/B Demonstrates Distinct Efficacy Profile Versus Spiradine F
In head-to-head in vivo antiviral assays against tobacco mosaic virus (TMV) at 100 μg/mL, Spiramine A/B (compounds 39/40 tested as mixture) exhibited a distinct activity profile relative to the structurally related atisine-type alkaloid Spiradine F (compound 38) [1]. While Spiradine F showed strong protective activity (85.34% inhibition rate), Spiramine A/B displayed markedly lower protective effect (<20% inhibition rate). Conversely, both compounds exhibited comparable curative effects (Spiramine A/B: 43.81%; Spiradine F: 48.07%) [1]. This divergent activity pattern between protective and curative phases indicates functional non-equivalence between closely related atisine-type alkaloids, despite sharing the same core skeleton [1].
| Evidence Dimension | In vivo antiviral protective effect (inhibition rate at 100 μg/mL) |
|---|---|
| Target Compound Data | <20% inhibition rate |
| Comparator Or Baseline | Spiradine F: 85.34% inhibition rate |
| Quantified Difference | >65 percentage-point difference in protective activity |
| Conditions | In vivo TMV model, compound concentration 100 μg/mL, protective effect assay |
Why This Matters
Researchers investigating antiviral mechanisms must select Spiramine A/B specifically for curative-phase applications; Spiradine F cannot substitute for protective-phase studies, and procurement without this specificity data would confound experimental interpretation.
- [1] Hao, X.J. et al. In vivo antiviral activities of atisine-type diterpenoid alkaloids against tobacco mosaic virus. PMC11261430, 2024. View Source
